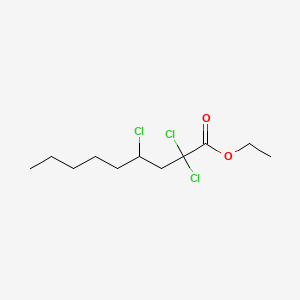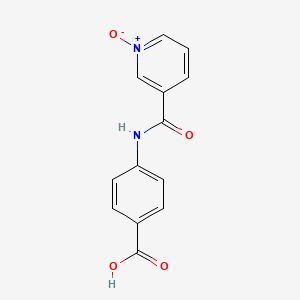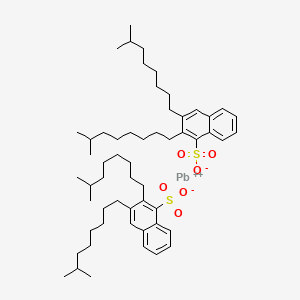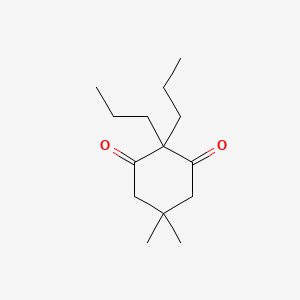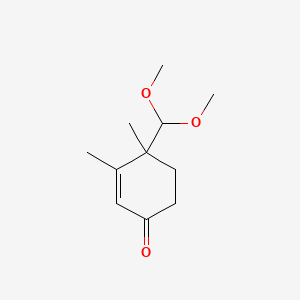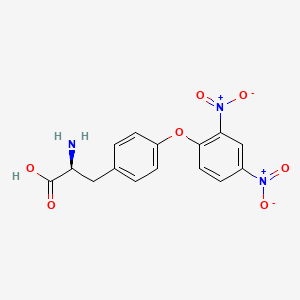
O-2,4-Dnp-L-Tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-2,4-Dnp-L-Tyrosine: is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is substituted with a 2,4-dinitrophenyl group. This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-2,4-Dnp-L-Tyrosine typically involves the nitration of L-tyrosineThe reaction conditions often require the use of strong acids like nitric acid and sulfuric acid .
Industrial Production Methods: The use of biocatalytic methods for the derivatization of L-tyrosine is also being explored for more sustainable production .
Chemical Reactions Analysis
Types of Reactions: O-2,4-Dnp-L-Tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The dinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
O-2,4-Dnp-L-Tyrosine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is used in studies involving enzyme kinetics and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism by which O-2,4-Dnp-L-Tyrosine exerts its effects involves the interaction of the dinitrophenyl group with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The dinitrophenyl group can also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
2,4-Dinitrophenol: A compound with similar chemical properties but different applications, primarily used as a pesticide and in weight loss research.
2,4-Dinitrochlorobenzene: Another related compound used in chemical synthesis and as a reagent in various reactions.
Uniqueness: O-2,4-Dnp-L-Tyrosine is unique due to its specific structure, which combines the properties of L-tyrosine with the reactive dinitrophenyl group. This combination allows it to be used in a wide range of research applications, particularly in studies involving protein interactions and enzyme kinetics .
Properties
Molecular Formula |
C15H13N3O7 |
|---|---|
Molecular Weight |
347.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)/t12-/m0/s1 |
InChI Key |
OHFDOVYRFJQGIR-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)

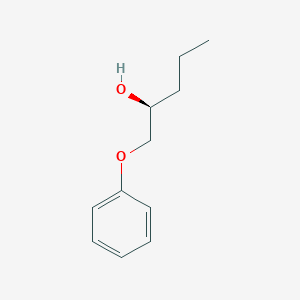
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
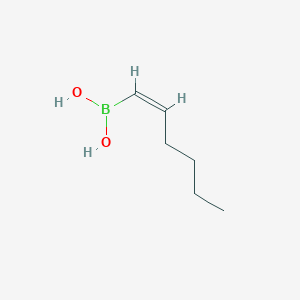
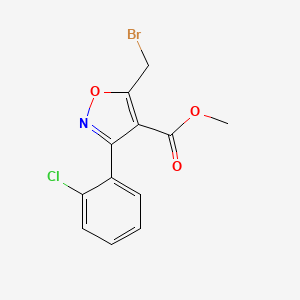
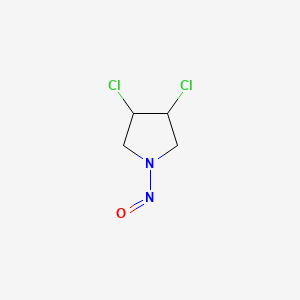
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
